molecular formula C12H15NO B13179086 1-(1-Benzofuran-2-yl)butan-1-amine

1-(1-Benzofuran-2-yl)butan-1-amine

Cat. No.: B13179086
M. Wt: 189.25 g/mol
InChI Key: LWEBUMRBYYUFSZ-UHFFFAOYSA-N
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Description

1-(1-Benzofuran-2-yl)butan-1-amine is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

The synthesis of 1-(1-Benzofuran-2-yl)butan-1-amine involves several steps, typically starting with the formation of the benzofuran ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 2-hydroxybenzaldehyde with an appropriate alkylating agent can yield the benzofuran core . . Industrial production methods often employ optimized reaction conditions and catalysts to enhance yield and purity.

Mechanism of Action

The mechanism of action of 1-(1-Benzofuran-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to enhance catecholaminergic and serotoninergic activity in the brain, which is linked to its potential therapeutic effects . The compound may also inhibit certain signaling pathways, such as the MAPK and Akt/mTOR pathways, which are involved in cell proliferation and survival . These interactions contribute to its anti-tumor and other pharmacological activities.

Comparison with Similar Compounds

1-(1-Benzofuran-2-yl)butan-1-amine can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-(1-benzofuran-2-yl)butan-1-amine

InChI

InChI=1S/C12H15NO/c1-2-5-10(13)12-8-9-6-3-4-7-11(9)14-12/h3-4,6-8,10H,2,5,13H2,1H3

InChI Key

LWEBUMRBYYUFSZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC2=CC=CC=C2O1)N

Origin of Product

United States

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